1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” is a chemical compound . It has been used in the development of novel P2X7 antagonists .
Synthesis Analysis
A single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists . This method contains a synthetically challenging chiral center .Molecular Structure Analysis
The molecular structure of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” is complex and includes a synthetically challenging chiral center . More detailed information about its structure can be found in the referenced articles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” include a dipolar cycloaddition reaction and a Cope elimination sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” are not explicitly mentioned in the available resources. For more detailed information, please refer to the referenced articles .Scientific Research Applications
Vibrational Dynamics and Molecular Structure
1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine's molecular structure and vibrational energy levels have been studied using density functional theory (DFT). This research helps in understanding the molecular behavior and stability of such compounds, influenced by factors like hydrogen bond formation and methyl group substitution (Lorenc et al., 2007).
Synthesis of Derivatives
Efficient synthesis methods for creating derivatives of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine have been developed. These processes, involving cyanoacetylation reactions, are significant for producing various pharmaceutical compounds (Ibrahim et al., 2011).
Development of P2X7 Receptor Antagonists
Research has focused on synthesizing 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based compounds as potent P2X7 receptor antagonists. These studies have led to the identification of clinically viable drug candidates with promising pharmacokinetic profiles, beneficial for treating conditions like mood disorders (Letavic et al., 2017).
Synthesis of Polyheterocyclic Compounds
New polyheterocyclic compounds based on 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine have been synthesized. These novel heterocyclic ring systems hold potential for various scientific applications, including drug development (Lalezari & Jabari‐Sahbari, 1978).
Future Directions
properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10-6-2-3-7-4-5(6)8-9-10/h7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVDOLNSCCKRKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402212 |
Source
|
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine | |
CAS RN |
160752-39-6 |
Source
|
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.